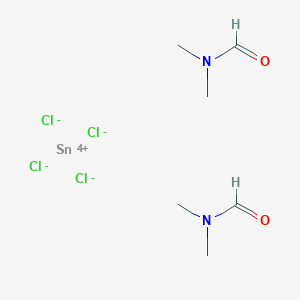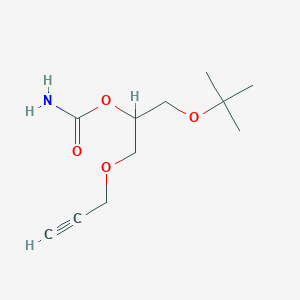
4,4-二甲基-2-环己烯-1-酮
描述
4,4-Dimethyl-2-cyclohexen-1-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a starting material for the synthesis of various complex molecules and has been analyzed through different spectroscopic and electrochemical methods.
Synthesis Analysis
The synthesis of derivatives of 4,4-dimethyl-2-cyclohexen-1-one has been explored in several studies. For instance, 4,4-dimethyl-2,5-cyclohexadien-1-one was prepared from 4,4-dimethyl-2-cyclohexen-1-one through a multi-step reaction process . This demonstrates the versatility of 4,4-dimethyl-2-cyclohexen-1-one as a precursor for synthesizing cross-conjugated compounds.
Molecular Structure Analysis
The molecular structure of 4,4-dimethyl-2-cyclohexen-1-one derivatives has been investigated using techniques such as single crystal X-ray analysis. For example, a study revealed the crystal structure of a xanthene derivative, highlighting the presence of keto-enol type hydrogen-bonding patterns and various intermolecular interactions . These structural insights are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Electrohydrodimerization is one of the chemical reactions that 4,4-dimethyl-2-cyclohexen-1-one undergoes. In a dimethylformamide solution, it undergoes a one-electron reduction process on a mercury electrode, leading to the formation of a pinacol derivative through a radical-radical coupling pathway . This reaction is significant as it provides a method for the dimerization of the compound, which could be useful in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-dimethyl-2-cyclohexen-1-one and its derivatives have been characterized using various analytical techniques. Gas chromatography has been employed for the quantitative analysis of its isomeric dimethylcyclohexenes, which is important for understanding the compound's behavior in mixtures . Additionally, the microwave spectrum of a cross-conjugated derivative was measured, providing rotational constants and dipole moment information, which are essential for the identification and understanding of the compound's molecular geometry and polarity .
科学研究应用
微波光谱分析:源自 4,4-二甲基-2-环己烯-1-酮的 4,4-二甲基-2,5-环己二烯-1-酮已使用微波光谱进行分析。这项研究发现,它表现出具有旋转跃迁的经典 α 型光谱,表明其分子结构 (Hütter & Bodenseh, 1993).
电化学还原:4,4-二甲基-2-环己烯-1-酮的电化学还原已在不同的介质中进行了研究。一项研究考察了它在氢乙醇介质中的还原,揭示了该化合物的电氢二聚过程的见解 (Brillas & Ortiz, 1986)。另一项研究重点关注了它在二甲基甲酰胺中的电氢二聚,这导致形成特定的氢二聚体 (Bastida, Brillas & Costa, 1987).
神经肽 Y Y5 受体拮抗作用:4,4-二甲基-2-环己烯-1-酮的衍生物被确认为神经肽 Y Y5 受体的选择性和口服活性拮抗剂。这项研究的发现有助于理解基于 4,4-二甲基-2-环己烯-1-酮的化合物的潜在治疗应用 (Sato 等人,2008).
催化和合成:该化合物已用于专注于催化和合成的研究中。例如,探索了它在铀基水杨 salen 配合物催化的苯硫醇加成反应中的作用,显示出该反应中高的底物特异性和效率 (van Axel Castelli 等人,2000).
光异构化研究:研究了与 4,4-二甲基-2-环己烯-1-酮相关的化合物的 photoisomerization,提供了对类似化合物光化学行为的见解 (Kisilowski, Agosta & Margaretha, 1996).
氧化成环己烯-1,4-二酮:研究了 4,4-二甲基-2-环己烯-1-酮氧化生成环己烯-1,4-二酮,突出了其在合成更复杂有机化合物中的潜力 (Freer & Yates, 1984).
氢化硅反应:使用含氟铑催化剂对包括 4,4-二甲基-2-环己烯-1-酮在内的烯酮进行氢化硅的研究,提供了该化合物在有机合成中应用的宝贵信息 (Dinh & Gladysz, 2005).
安全和危害
作用机制
Target of Action
It’s known that this compound can cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with proteins or receptors in these tissues.
Mode of Action
It’s known that α,β-unsaturated carbonyl compounds, like 4,4-dimethyl-2-cyclohexen-1-one, can participate in michael addition reactions . This involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl compound, which could potentially modify the function of target proteins or receptors.
Pharmacokinetics
Its physical properties such as a boiling point of 72-735 °C at 20 mmHg and a density of 0944 g/mL at 25 °C suggest that it may be readily absorbed and distributed in the body .
Result of Action
Its potential to cause irritation suggests that it may induce inflammatory responses at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4-Dimethyl-2-cyclohexen-1-one. For instance, its flammability indicates that it should be stored and handled carefully to prevent fires . Furthermore, it’s air-sensitive, suggesting that its stability and reactivity may be affected by exposure to air .
属性
IUPAC Name |
4,4-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNPYVLVAIUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147996 | |
| Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-cyclohexen-1-one | |
CAS RN |
1073-13-8 | |
| Record name | 4,4-Dimethyl-2-cyclohexenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-DIMETHYL-2-CYCLOHEXENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J1HF864Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 4,4-Dimethyl-2-cyclohexen-1-one?
A1: 4,4-Dimethyl-2-cyclohexen-1-one can be synthesized through various methods. One efficient approach involves a one-pot synthesis starting from isobutyraldehyde and methyl vinyl ketone [, ]. This reaction proceeds through an aldol condensation followed by a Robinson annulation. Another method utilizes the readily available 4,4-dimethyl-2-cyclohexen-1-one and employs a 1,4-addition using an organozinc reagent, followed by ozonolysis and Dieckmann condensation to afford the desired product [].
Q2: How does the structure of 4,4-Dimethyl-2-cyclohexen-1-one influence its reactivity in Diels-Alder reactions?
A2: The presence of the α,β-unsaturated ketone moiety in 4,4-Dimethyl-2-cyclohexen-1-one makes it a suitable dienophile in Diels-Alder reactions [, ]. The two methyl groups at the 4-position introduce steric hindrance, influencing the regio- and stereoselectivity of the cycloaddition.
Q3: Can 4,4-Dimethyl-2-cyclohexen-1-one participate in reactions other than Diels-Alder?
A3: Absolutely! Aside from its role as a dienophile, 4,4-Dimethyl-2-cyclohexen-1-one exhibits diverse reactivity. It can undergo 1,4-addition reactions with organometallic reagents [] and participates in various cyclotrimerization reactions catalyzed by nickel complexes []. Additionally, it can be electrochemically reduced to form hydrodimers under specific conditions [, ].
Q4: Are there any studies on the catalytic pyrolysis of cellulose to produce 4,4-Dimethyl-2-cyclohexen-1-one?
A4: Yes, recent research explores a novel approach for producing 4,4-Dimethyl-2-cyclohexen-1-one through the selective catalytic pyrolysis of cellulose []. This method employs FeCl3-doped [Bmim]OTf magnetic ionic liquids as a catalyst and achieves a high yield of the target compound.
Q5: What spectroscopic data are available for characterizing 4,4-Dimethyl-2-cyclohexen-1-one?
A5: 4,4-Dimethyl-2-cyclohexen-1-one can be characterized using various spectroscopic techniques. Its molecular formula is C8H12O, and its molecular weight is 124.18 g/mol. Common characterization methods include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q6: Have there been computational studies investigating the reactivity of 4,4-Dimethyl-2-cyclohexen-1-one?
A6: Yes, semiempirical molecular orbital calculations have been employed to study the Diels-Alder reactions of 4,4-Dimethyl-2-cyclohexen-1-one derivatives []. These calculations provide insights into the transition state energies and geometries, aiding in the understanding of the observed diastereoselectivity.
Q7: What are the potential applications of 4,4-Dimethyl-2-cyclohexen-1-one in the synthesis of natural products?
A7: 4,4-Dimethyl-2-cyclohexen-1-one serves as a crucial starting material in the synthesis of various natural products, notably (±)-cuparene, a sesquiterpene with potential biological activity [, ]. Additionally, it can be employed in the synthesis of filicinic acid, a compound with known biological properties [].
Q8: Are there any known tosylhydrazone derivatives of 4,4-Dimethyl-2-cyclohexen-1-one, and what is their significance?
A8: Yes, 4,4-Dimethyl-2-cyclohexen-1-one can be converted to its corresponding tosylhydrazone derivative []. This derivative is valuable as it can be further reacted with sodium alkoxides to generate dienes and allyl ethers, which are useful intermediates in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


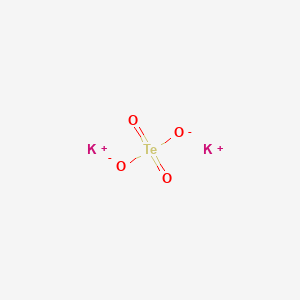
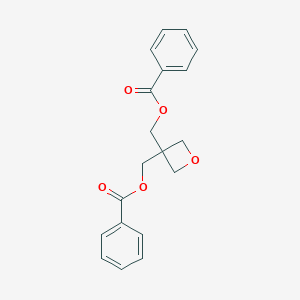
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)

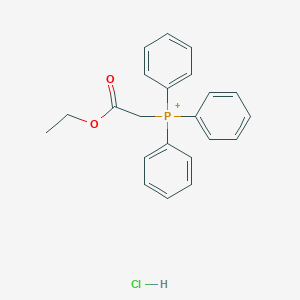
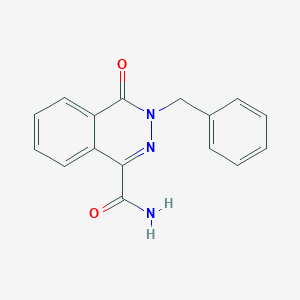
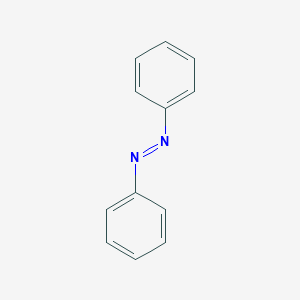
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)

